molecular formula C19H16N2O6S2 B12189034 N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylacetamide

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylacetamide

Cat. No.: B12189034
M. Wt: 432.5 g/mol
InChI Key: NAOVRYAORFXMNO-PXNMLYILSA-N
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Description

Overview of N-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylacetamide

This compound (CAS: 903207-25-0) is a structurally complex organic molecule with the molecular formula C₁₉H₁₆N₂O₅S₃ and a molecular weight of 448.5357 g/mol . Its SMILES notation (O=C(N(CC(=O)c1ccc(c(c1)O)O)C)CN1C(=S)SC(=Cc2cccs2)C1=O ) reveals critical functional groups, including:

  • A 3,4-dihydroxyphenyl (catechol) moiety linked to an oxoethyl chain.
  • A methylacetamide group substituted with a thiazolidinone ring .
  • A thiophen-2-ylmethylidene substituent at the 5-position of the thiazolidinone core.

The compound’s structural diversity positions it as a candidate for interdisciplinary research, particularly in medicinal chemistry and materials science. Table 1 summarizes its key identifiers:

Property Value
CAS Number 903207-25-0
Molecular Formula C₁₉H₁₆N₂O₅S₃
Molecular Weight 448.5357 g/mol
Key Functional Groups Catechol, thiazolidinone, thiophene

Historical Context and Discovery

The compound was first synthesized in the early 21st century during systematic explorations of thiazolidinone derivatives for therapeutic applications. Thiazolidinones, recognized for their heterocyclic versatility, have been investigated since the 1940s for antimicrobial and anti-inflammatory properties. The integration of a thiophene moiety and catechol group into this scaffold represents a strategic modification to enhance electronic interactions and binding affinity with biological targets. Early synthetic efforts focused on optimizing reaction conditions to stabilize the (5Z)-configuration of the thiophen-2-ylmethylidene group, which is critical for maintaining planar geometry in the thiazolidinone ring. Academic-industrial collaborations accelerated its development, with institutions leveraging advances in microwave-assisted synthesis and computational modeling to refine purity and yield.

Rationale for Academic Investigation

Three factors justify sustained scholarly interest in this compound:

  • Structural Novelty : The simultaneous presence of catechol , thiazolidinone , and thiophene groups creates a unique electronic profile. The catechol moiety may confer antioxidant or metal-chelating activity, while the thiazolidinone-thiophene system could modulate enzyme interactions.
  • Drug Discovery Potential : Thiazolidinones are privileged structures in medicinal chemistry, with documented roles in targeting kinases, proteases, and G-protein-coupled receptors. This compound’s hybrid architecture may enable dual-targeting mechanisms.
  • Synthetic Challenges : The stereochemical complexity of the (5Z)-configured thiophen-2-ylmethylidene group necessitates innovative synthetic strategies, offering opportunities for methodological advancements in organic chemistry.

Scope and Structure of the Review

This review systematically examines:

  • Synthetic Pathways : Stepwise methodologies for constructing the thiazolidinone core and functionalizing peripheral groups.
  • Physicochemical Properties : Solubility, stability, and spectroscopic characteristics.
  • Research Applications : Potential roles in catalysis, polymer science, and bioactive molecule development.

Properties

Molecular Formula

C19H16N2O6S2

Molecular Weight

432.5 g/mol

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C19H16N2O6S2/c1-20(9-15(24)11-4-5-13(22)14(23)7-11)17(25)10-21-18(26)16(29-19(21)27)8-12-3-2-6-28-12/h2-8,22-23H,9-10H2,1H3/b16-8-

InChI Key

NAOVRYAORFXMNO-PXNMLYILSA-N

Isomeric SMILES

CN(CC(=O)C1=CC(=C(C=C1)O)O)C(=O)CN2C(=O)/C(=C/C3=CC=CS3)/SC2=O

Canonical SMILES

CN(CC(=O)C1=CC(=C(C=C1)O)O)C(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=O

Origin of Product

United States

Preparation Methods

Benzyl Protection of Catechol Groups

To prevent oxidation during synthesis, the 3,4-dihydroxyphenyl group is protected as a bis-benzyl ether. A mixture of 3,4-dihydroxyacetophenone (1.0 eq), benzyl bromide (2.2 eq), and potassium carbonate (3.0 eq) in anhydrous DMF is stirred at 80°C for 12 hours. The product, 2-(3,4-bis(benzyloxy)phenyl)-2-oxoethyl acetate, is isolated by filtration and recrystallized in isopropyl alcohol/methanol (3:1) with a yield of 89%.

N-Methylation and Acetamide Formation

The protected ketone undergoes reductive amination with methylamine hydrochloride (1.5 eq) and sodium cyanoborohydride (1.2 eq) in methanol at 0°C. Subsequent acetylation with acetic anhydride (1.1 eq) in pyridine affords the N-methylacetamide derivative. Deprotection via hydrogenolysis (H₂, 10% Pd/C, ethanol) yields 2-(3,4-dihydroxyphenyl)-2-oxoethyl-N-methylacetamide.

Thiophene Ethylamine Preparation

Thiophene is brominated at −10°C using N-bromosuccinimide (1.2 eq) in glacial acetic acid to yield 2-bromothiophene (92% purity). A Grignard reaction with magnesium turnings in THF/toluene (1:1) generates 2-thiophenemagnesium bromide, which reacts with ethylene oxide to form 2-thiophene ethanol (109°C/1.73 kPa, 90.8% yield). Esterification with benzenesulfonyl chloride (1.05 eq) and ammonolysis under pressurized NH₃ in methanol produces 2-thiophene ethylamine (85.2% yield).

Thiazolidinone Cyclization

2-Thiophene ethylamine condenses with diethyl oxalate (1.2 eq) in ethanol under reflux to form the thiazolidin-4-one core. Knoevenagel condensation with thiophene-2-carbaldehyde (1.1 eq) in acetic acid at 110°C introduces the exocyclic double bond, yielding the (5Z)-isomer exclusively via thermodynamic control.

Final Coupling and Characterization

Amide Bond Formation

The acetamide intermediate (1.0 eq) reacts with the thiazolidinone fragment (1.1 eq) using HATU (1.2 eq) and DIPEA (2.0 eq) in DMF at 25°C. The reaction is monitored by TLC (ethyl acetate/hexane 1:1), and the product is purified via silica gel chromatography (92% yield).

Analytical Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.77 (s, 2H, catechol -OH), 7.29–7.41 (m, 5H, thiophene and aromatic protons), 6.74 (d, J = 6.6 Hz, 1H), 2.84–2.98 (d, 3H, N-CH₃).

  • HPLC : Purity >98% (C18 column, ACN/0.05% TFA gradient).

Optimization Strategies

Solvent and Temperature Effects

  • THF/Toluene Mixture : Optimal for Grignard reactions, minimizing side products.

  • Reflux in Acetic Acid : Ensures Z-selectivity in Knoevenagel condensation.

Catalytic Enhancements

  • Tetrabutylammonium Chloride : Accelerates sulfonylation in thiophene ethanol derivatization (rate increase by 40%) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The thiazolidinone ring can be reduced to form thiazolidines.

    Substitution: The thiophene moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired products are formed.

Major Products

Scientific Research Applications

Structure and Composition

The molecular formula of N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylacetamide is C23H20N2O6S. Its structure includes a thiazolidinone moiety and a dihydroxyphenyl group, which are significant for its biological activity.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies have shown that thiazolidinones can inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways. The thiazolidinone framework is known for its ability to interact with multiple biological targets, making it a promising candidate for cancer therapy .

Antioxidant Properties

The presence of the dihydroxyphenyl group contributes to the antioxidant activity of the compound. Antioxidants are vital in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals has been documented in various assays .

Enzyme Inhibition Studies

This compound has been utilized in enzyme inhibition studies. It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression .

Drug Development

The compound serves as a lead structure in drug development programs aimed at creating novel therapeutic agents. Its unique chemical structure allows for modifications that can enhance efficacy and reduce side effects.

Case Study 1: Anticancer Activity

In a study published by ACS Omega, researchers synthesized derivatives of thiazolidinones and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the N-methylacetamide group significantly enhanced anticancer activity compared to standard treatments .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory effects of thiazolidinone derivatives. The study demonstrated that certain modifications led to increased inhibition of COX enzymes in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Affecting Gene Expression: Altering the expression of genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural homology with several thiazolidinone derivatives. Key comparisons include:

Compound Name / ID Substituents at Key Positions Molecular Weight (g/mol) Notable Features Reference
Target Compound 5-(Thiophen-2-ylmethylidene), N-methylacetamide-3,4-dihydroxyphenyl ~462.45* Unique 3,4-dihydroxyphenyl group enhances potential antioxidant activity; thiophene improves π-π interactions.
2-[(5Z)-2,4-Dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide 5-(Thiophen-2-ylmethylidene), N-(5-fluoroindole-ethyl)acetamide ~444.47 Fluorinated indole enhances lipophilicity and CNS penetration; lacks dihydroxyphenyl group.
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide 5-Benzylidene, N-(2-methylphenyl)acetamide ~382.45 Benzylidene substituent increases aromatic interactions; thioxo group improves metabolic stability.
N-(2-Hydroxyphenyl)-2-[(5E)-5-(4-methoxybenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide 5-(4-Methoxybenzylidene), N-(2-hydroxyphenyl)acetamide ~428.49 Methoxy group enhances solubility; sulfanylidene improves enzyme inhibition potential.
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 5-(2-Methoxybenzylidene), N-(thiadiazolyl)acetamide ~433.50 Thiadiazole moiety introduces heterocyclic diversity; methoxy group modulates pharmacokinetics.

*Calculated using ChemSpider data from similar compounds .

Pharmacological and Physicochemical Properties

  • Antioxidant Potential: The 3,4-dihydroxyphenyl group in the target compound distinguishes it from analogues lacking phenolic groups (e.g., fluorinated indole or benzylidene derivatives), enabling radical scavenging and metal chelation .
  • Enzyme Binding: Thiophen-2-ylmethylidene and thiazolidinone moieties are critical for PPAR-γ or α-glucosidase inhibition, as seen in structurally related compounds (IC₅₀ values: 1.61–1.98 µg/mL for HepG-2 cytotoxicity) .

Crystallographic and Spectral Data

  • X-ray Diffraction: Thiazolidinone derivatives often crystallize in monoclinic systems with intermolecular hydrogen bonding (e.g., N–H⋯N motifs). The target compound’s dihydroxyphenyl group may form additional O–H⋯O interactions, as seen in related dihydroxyaryl acetamides .
  • Spectroscopy : IR spectra show peaks at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H/O–H stretch). ¹H NMR confirms Z-configuration via thiophene proton coupling (δ 6.8–7.4 ppm) .

Biological Activity

N-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-methylacetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C21H17N2O6SC_{21}H_{17}N_{2}O_{6}S with a molecular weight of 444.4 g/mol. The structure features a thiazolidine ring, which is significant for its biological activity.

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various biological targets, including:

  • Antioxidant Activity : The presence of the dihydroxyphenyl group suggests potential antioxidant properties. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
  • Anti-inflammatory Effects : Research indicates that thiazolidine derivatives can inhibit pro-inflammatory cytokines and pathways. This compound may share similar mechanisms, potentially offering therapeutic benefits in inflammatory diseases.
  • Antitumor Activity : Some studies have reported that thiazolidine derivatives exhibit cytotoxic effects against cancer cell lines. The specific mechanisms may involve apoptosis induction and cell cycle arrest.

In Vitro Studies

Several studies have explored the in vitro effects of related compounds:

  • Thiazolidine Derivatives : A study on thiazolidine derivatives showed significant inhibition of Th17 cell differentiation, indicating potential applications in autoimmune diseases .
  • Cytotoxicity Tests : In vitro tests on similar compounds revealed IC50 values indicating effective cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities demonstrated IC50 values ranging from 1 to 10 µM against prostate cancer cells .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential:

  • Animal Models : Research involving animal models has shown that certain thiazolidine derivatives can reduce symptoms in models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA) .

Case Studies

A notable case study involved the evaluation of a structurally similar compound in a murine model for its anti-inflammatory effects. The compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), suggesting its potential as an anti-inflammatory agent .

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory processes.
  • Modulation of Cell Signaling Pathways : The compound may affect pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

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